Anti-Tubercular Potency: The Critical Role of the N-Benzyl Moiety for DprE1 Inhibition
In a 2023 study evaluating benzothiazole-pyrimidine hybrids against *Mycobacterium tuberculosis*, the N-benzyl substituted analog (Compound 5c) was the most potent in the series. Its activity against a drug-sensitive strain was directly compared to other N-substituted derivatives, establishing the N-benzyl group as a critical pharmacophore for high potency [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against *M. tuberculosis* H37Rv (ATCC 25177) |
|---|---|
| Target Compound Data | 0.24 µg/mL (for N-benzyl substituted analog 5c) |
| Comparator Or Baseline | Other N-substituted pyrimidine-benzothiazole hybrids in the same series (e.g., compound 12 with MIC = 0.98 µg/mL; compound 15 with MIC = 0.98 µg/mL) |
| Quantified Difference | The N-benzyl analog was approximately 4-fold more potent than the next most active compounds in the series. |
| Conditions | In vitro microplate Alamar Blue assay (MABA) against *M. tuberculosis* H37Rv. |
Why This Matters
This data provides a quantifiable justification for prioritizing the N-benzyl substituted benzothiazole core when designing or procuring building blocks for anti-tubercular drug discovery programs targeting DprE1.
- [1] Hemeda LR, et al. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1), 2250575. DOI: 10.1080/14756366.2023.2250575 View Source
